N-(isoxazol-4-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(isoxazol-4-yl)thiophene-3-carboxamide is a compound that features a unique combination of an isoxazole ring and a thiophene ring. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while thiophene is a sulfur-containing heterocycle. The combination of these two rings in a single molecule imparts unique chemical and biological properties, making this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isoxazol-4-yl)thiophene-3-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the thiophene ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of microwave-assisted synthesis to reduce reaction times and improve yields . Additionally, the development of eco-friendly and cost-effective methods would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(isoxazol-4-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the isoxazole or thiophene rings, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly impact the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring could lead to the formation of sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the isoxazole ring.
Scientific Research Applications
N-(isoxazol-4-yl)thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities, are of significant interest.
Industry: this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(isoxazol-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiophene ring can enhance the compound’s binding affinity and specificity for its targets. Together, these interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(isoxazol-4-yl)thiophene-3-carboxamide include other isoxazole and thiophene derivatives, such as:
- Isoxazole-4-carboxamide
- Thiophene-3-carboxamide
- Isoxazole-4-thiophene
Uniqueness
This compound is unique due to the combination of the isoxazole and thiophene rings in a single molecule. This combination imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The presence of both rings allows for a broader range of interactions with biological targets, potentially leading to enhanced therapeutic effects.
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(6-1-2-13-5-6)10-7-3-9-12-4-7/h1-5H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXPJZIEFQJVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.